Fostamatinib disodium is an orally bioavailable prodrug of R406, a potent and relatively selective small-molecule inhibitor of spleen tyrosine kinase (Syk). [] This classification positions it as a key tool in investigating Syk's role in various cellular processes. Fostamatinib disodium's ability to inhibit Syk makes it a valuable tool for investigating the role of this kinase in a variety of cellular processes. [] Research applications focus on its use as a probe to understand Syk's involvement in signaling pathways relevant to immune responses, inflammation, and cancer. [, , , , ]
While specific details of the synthesis of Fostamatinib disodium are not provided in the provided research abstracts, one abstract mentions the use of Process Analytical Technology (PAT) to monitor and control the formation of process impurities during the synthesis of a pharmaceutical intermediate at a large scale. [] The abstract highlights the importance of an accurate determination of the end of reaction (EoR) to limit side-products and describes a novel inline UV/vis-based approach used to achieve this. []
Fostamatinib disodium exerts its effects by inhibiting Syk, a non-receptor tyrosine kinase with diverse biological functions. [] Syk plays a critical role in intracellular signaling cascades, particularly those downstream of the B-cell receptor (BCR) in B lymphocytes and the Fc receptor on various immune cells. [] By inhibiting Syk, Fostamatinib disodium disrupts these signaling pathways, ultimately leading to:
CAS No.: 68236-12-4
CAS No.: 63953-75-3
CAS No.:
CAS No.: 170900-13-7
CAS No.: 45804-94-2
CAS No.: